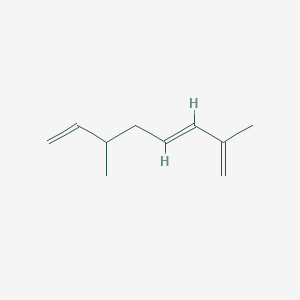
Isomyocorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of isomyocorene involves several steps. One common method is the catalytic hydrogenation of myrcene, a naturally occurring terpene . The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under hydrogen gas at elevated pressures and temperatures . Industrial production methods may involve similar catalytic processes but on a larger scale, ensuring higher yields and purity of the final product .
Análisis De Reacciones Químicas
Isomyocorene undergoes various chemical reactions, including:
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction typically produces saturated hydrocarbons .
Aplicaciones Científicas De Investigación
Isomyocorene has several scientific research applications:
Mecanismo De Acción
The mechanism of action of isomyocorene primarily involves its interaction with olfactory receptors in pollinators. The compound binds to specific receptors, triggering a behavioral response that leads to pollination . The molecular targets are the olfactory receptors, and the pathways involved include signal transduction mechanisms that result in the attraction of pollinators .
Comparación Con Compuestos Similares
Isomyocorene is similar to other terpenes such as ocimene and myrcene. it is unique due to its specific structure and the presence of double bonds at distinct positions .
Ocimene: 3,7-dimethyl-1,3,6-octatriene, differs from this compound by the position of the double bonds.
Myrcene: 7-methyl-3-methylene-1,6-octadiene, has a different arrangement of double bonds and methyl groups.
These structural differences result in variations in their chemical reactivity and biological activity, making this compound a unique compound in its class .
Propiedades
Número CAS |
6876-07-9 |
|---|---|
Fórmula molecular |
C10H16 |
Peso molecular |
136.23 g/mol |
Nombre IUPAC |
(3E)-2,6-dimethylocta-1,3,7-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-7,10H,1-2,8H2,3-4H3/b7-6+ |
Clave InChI |
JWMIAIJDECOUIA-VOTSOKGWSA-N |
SMILES isomérico |
CC(C/C=C/C(=C)C)C=C |
SMILES canónico |
CC(CC=CC(=C)C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















